molecular formula C4H7N3O B1313799 (1-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 77177-21-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1313799
M. Wt: 113.12 g/mol
InChI Key: XKKMMJLWDOKNEW-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

A solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (0.62 g, 5.48 mmol) (F. Sternfeld et al. J. Med. Chem. 47, 2004, 216-2179) in tetrahydrofuran (12 ml) was cooled to 0° C. and treated with methanesulfonyl chloride (0.42 ml, 5.50 mmol). Triethylamine (0.75 ml, 5.5 mmol) was then added dropwise and the mixture was stirred for 15 min. The reaction mixture was then diluted with N,N-dimethylformamide (10 ml), treated with sodium azide (0.80 g, 12.3 mmol) and stirred at 22° C. for 18 h. The mixture was then diluted with ethyl acetate washed with water and brine and dried over anhydrous magnesium sulfate. Evaporation of the solvent and chromatography of the residue on silica gel (elution ethyl acetate) gave 0.710 g (94% yield) of the title material as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 4.15 (3H, s, CH3), 4.51 (2H, s, NCH2), 7.57 (1H, s, CH). MS (ESI+) m/z 139 [M+H+].
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7]O)[N:4]=[N:3]1.CS(Cl)(=O)=O.C(N(CC)CC)C.[N-:21]=[N+:22]=[N-:23].[Na+]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[N:21]([CH2:7][C:5]1[N:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[N+:22]=[N-:23] |f:3.4|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
CN1N=NC(=C1)CO
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 22° C. for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and chromatography of the residue on silica gel (elution ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1N=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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